3-Chlorobenzophenone

Description

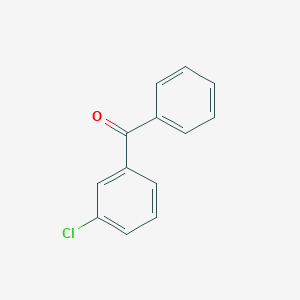

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLWKNRPZVNELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906388 | |

| Record name | (3-Chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-78-0 | |

| Record name | 3-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-Chlorobenzophenone, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic methodologies, including Friedel-Crafts acylation and Grignard reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.

Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is a classical method for producing chlorobenzophenone isomers. However, this method predominantly yields the para (4-chloro) and ortho (2-chloro) isomers due to the ortho-, para-directing nature of the chlorine substituent. The desired meta (3-chloro) isomer is formed in significantly lower quantities.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the benzoyl chloride, forming a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene.

Isomer Distribution and Yield

The benzoylation of chlorobenzene results in a mixture of isomers. The distribution is influenced by factors such as solvent, catalyst, temperature, and reaction time. A detailed study on the Friedel-Crafts benzoylation of chlorobenzene provides insight into the expected isomer distribution.[1][2]

| Isomer | Yield Range (%) |

| o-Chlorobenzophenone | 3 - 12 |

| m-Chlorobenzophenone | 0.1 - 4 |

| p-Chlorobenzophenone | 84 - 97 |

| Benzophenone (from dehalogenation) | 0 - 8 |

Table 1: Isomer distribution in the Friedel-Crafts benzoylation of chlorobenzene.[1][2]

Due to the low yield of the 3-chloro isomer, this method is less favorable for its specific synthesis and necessitates challenging purification steps.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure for the Friedel-Crafts acylation of chlorobenzene.[3]

Materials:

-

Chlorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Ice-cold water

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled and flame-dried to ensure anhydrous conditions.

-

Catalyst Suspension: Anhydrous aluminum chloride (a slight molar excess relative to benzoyl chloride) is suspended in the anhydrous solvent within the reaction flask and cooled in an ice bath (0-5°C).

-

Addition of Reactants: Benzoyl chloride is added dropwise to the stirred suspension, maintaining the low temperature. Subsequently, chlorobenzene is added gradually.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 80-90°C) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: The organic layer is separated and washed successively with water, dilute hydrochloric acid, and a sodium bicarbonate solution to remove any remaining catalyst and acidic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.

-

Purification: The isomeric mixture is then subjected to purification techniques such as fractional distillation or column chromatography to isolate the this compound.

Grignard Reaction Synthesis

Grignard reactions offer more direct and regioselective pathways to synthesize this compound, avoiding the isomeric mixture issues of the Friedel-Crafts acylation. Two primary Grignard routes are viable:

-

Route A: Reaction of 3-chlorophenylmagnesium bromide with benzaldehyde.

-

Route B: Reaction of phenylmagnesium bromide with 3-chlorobenzaldehyde.

Both routes involve the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an oxidative work-up to yield the ketone.

Route A: 3-Chlorophenylmagnesium Bromide and Benzaldehyde

This route involves the initial preparation of a Grignard reagent from a 3-chlorohalobenzene (e.g., 1-bromo-3-chlorobenzene).

Part 1: Preparation of 3-Chlorophenylmagnesium Bromide

Materials:

-

1-Bromo-3-chlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Apparatus Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried.

-

Initiation: Magnesium turnings and a crystal of iodine are placed in the flask under a nitrogen atmosphere. A small amount of the 1-bromo-3-chlorobenzene solution in anhydrous ether is added to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Grignard Formation: The remaining solution of 1-bromo-3-chlorobenzene is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

Part 2: Reaction with Benzaldehyde and Oxidation

Materials:

-

3-Chlorophenylmagnesium bromide solution (from Part 1)

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system)

-

Aqueous ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Aldehyde Addition: The Grignard reagent solution is cooled in an ice bath, and a solution of benzaldehyde in anhydrous ether is added dropwise with stirring. The reaction is typically exothermic.

-

Quenching: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer containing the secondary alcohol intermediate is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Oxidation: The solvent is removed, and the crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane for PCC oxidation). The oxidizing agent is added, and the mixture is stirred until the oxidation is complete (monitored by TLC).

-

Purification: The reaction mixture is worked up according to the chosen oxidation method, and the resulting crude this compound is purified by column chromatography or recrystallization.

Route B: Phenylmagnesium Bromide and 3-Chlorobenzaldehyde

This route follows a similar principle but starts with the preparation of phenylmagnesium bromide.

Part 1: Preparation of Phenylmagnesium Bromide

This is a standard procedure analogous to the preparation of 3-chlorophenylmagnesium bromide, using bromobenzene as the starting material.

Part 2: Reaction with 3-Chlorobenzaldehyde and Oxidation

This part is analogous to Part 2 of Route A, with 3-chlorobenzaldehyde being added to the phenylmagnesium bromide solution. The subsequent work-up and oxidation steps are the same.

Visualizing the Synthesis Pathways

Friedel-Crafts Acylation Mechanism

Caption: Friedel-Crafts acylation mechanism for this compound.

Grignard Reaction Workflow (Route A)

Caption: Experimental workflow for Grignard synthesis (Route A).

Logical Relationship of Synthesis Routes

Caption: Comparison of synthetic routes to this compound.

References

Spectroscopic Analysis of 3-Chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzophenone, a compound of interest in synthetic chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift.

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~195 |

| Quaternary Carbons | Multiple signals in the 130-140 ppm range |

| Aromatic CH | Multiple signals in the 128-135 ppm range |

Note: Precise peak assignments require further 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~1660 | C=O stretch | Ketone |

| ~1590, 1475, 1445 | C=C stretch | Aromatic Ring |

| ~700-800 | C-H out-of-plane bend | Aromatic (substitution pattern dependent) |

| ~1100 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 181 | Moderate | [M-Cl]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials and Equipment:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube and cap

-

Pipette and filter

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

-

Add 1-2 mg of the this compound sample.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, where the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of spectroscopic analysis.

A Technical Guide to the Photophysical and Photochemical Properties of 3-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone (3-CBP) is an aromatic ketone and a halogenated derivative of benzophenone. Its chemical structure, featuring a carbonyl group conjugated with two phenyl rings, one of which is substituted with a chlorine atom at the meta-position, dictates its rich and complex photophysical and photochemical behavior. Like its parent compound, 3-CBP is a highly efficient photosensitizer, a property that makes it a valuable tool in various scientific and industrial applications, including as a reagent in the synthesis of pharmaceuticals like antitumor kinesin spindle protein inhibitors.[1]

Upon absorption of ultraviolet (UV) radiation, 3-CBP undergoes rapid and efficient intersystem crossing to populate a long-lived triplet excited state. This triplet state is the primary photoactive species, responsible for initiating a variety of chemical reactions, most notably hydrogen atom abstraction from suitable donor molecules. Understanding the fundamental parameters that govern the formation, decay, and reactivity of this triplet state is crucial for its application in fields ranging from polymer chemistry to photobiology and drug development.

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, details the experimental methodologies used to characterize these properties, and visualizes the key processes and workflows.

Photophysical Properties

The photophysical behavior of this compound is dominated by the electronic transitions of the carbonyl chromophore and the aromatic rings. The key events following photoexcitation are the absorption of light, extremely inefficient fluorescence, and a highly efficient intersystem crossing to the triplet manifold.

UV-Vis Absorption

This compound exhibits two characteristic absorption bands in the UV region. An intense band at shorter wavelengths is attributed to the spin-allowed π → π* transition within the aromatic system. A much weaker, longer-wavelength band corresponds to the spin-forbidden n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

Table 1: UV-Vis Absorption Properties of this compound and Benzophenone (Reference)

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Solvent |

| This compound | π → π | ~250-260 | Data not available in searched literature | Acetonitrile |

| n → π | ~330-360 | Data not available in searched literature | Acetonitrile | |

| Benzophenone (for comparison) | π → π | 252 | 18,600 | Ethanol |

| n → π | 333 | 125 | Hexane |

Note: The absorption bands of benzophenone derivatives are sensitive to solvent polarity. Protic solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition due to hydrogen bonding with the carbonyl group.

Luminescence Properties: Fluorescence and Phosphorescence

Consistent with most benzophenone derivatives, this compound is essentially non-fluorescent at room temperature. The rate of intersystem crossing is orders of magnitude faster than the rate of fluorescence, leading to a fluorescence quantum yield that is practically zero.

However, at low temperatures (typically 77 K) in a rigid matrix (a glass), 3-CBP is expected to exhibit strong phosphorescence. This emission originates from the spin-forbidden radiative decay from the lowest triplet state (T1) to the singlet ground state (S0).

Table 2: Luminescence Properties of this compound and Benzophenone (Reference)

| Compound | Property | Value | Conditions |

| This compound | Fluorescence Quantum Yield (ΦF) | Not available (expected to be < 0.01) | Room Temperature |

| Phosphorescence λmax | Not available in searched literature | 77 K in Ethanol Glass | |

| Phosphorescence Lifetime (τP) | Not available in searched literature | 77 K in Ethanol Glass | |

| Benzophenone (for comparison) | Fluorescence Quantum Yield (ΦF) | Extremely low (< 0.01) | Room Temperature |

| Phosphorescence λmax | 414, 443, 477 nm (Vibronic structure)[2] | 77 K in Ethanol Glass[2] | |

| Phosphorescence Lifetime (τP) | ~5 ms | 77 K in Ethanol Glass |

Intersystem Crossing and Triplet State Properties

The hallmark of benzophenone photophysics is the near-quantitative efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (Tn). This process is exceptionally rapid, occurring on the picosecond timescale.[1][3] For this compound, it is reasonable to assume a similar high efficiency. The triplet state, once formed, can be characterized by its absorption spectrum (T1 → Tn) and its lifetime.

Table 3: Triplet State Properties of this compound and Benzophenone (Reference)

| Compound | Property | Value | Solvent |

| This compound | Intersystem Crossing Quantum Yield (ΦISC) | Not available (expected to be ~1.0) | - |

| Triplet-Triplet (T-T) Absorption λmax | Not available in searched literature | Acetonitrile | |

| Triplet Lifetime (τT) | Not available in searched literature | Acetonitrile (deaerated) | |

| Benzophenone (for comparison) | Intersystem Crossing Quantum Yield (ΦISC) | ~1.0[1][3] | Various |

| Triplet-Triplet (T-T) Absorption λmax | 525 nm[3] | Acetonitrile[4] | |

| Triplet Lifetime (τT) | ~20 µs | Acetonitrile (deaerated)[4] |

Photochemical Properties

The photochemical reactivity of this compound is dictated by its lowest triplet state, which has a distinct n,π* character. This electronic configuration results in a partially vacant n-orbital on the carbonyl oxygen, making the triplet state electrophilic and highly reactive in hydrogen atom abstraction reactions.

Photosensitization and Hydrogen Abstraction

The primary photochemical process for 3-CBP is its function as a photosensitizer. Upon excitation, the 3(3-CBP)* triplet state can abstract a hydrogen atom from a suitable hydrogen donor (often a solvent like isopropanol or a substrate with labile C-H bonds) to form a ketyl radical. This process is fundamental to its use in photopolymerization and synthetic organic chemistry. The reactivity of the 3-chloro derivative in hydrogen abstraction is comparable to that of the parent benzophenone.[1]

The general mechanism is as follows:

-

Excitation & ISC: 3-CBP + hν → ¹(3-CBP)* → ³(3-CBP)*

-

H-Abstraction: ³(3-CBP)* + R-H → [3-CBP-H]• + R•

-

Dimerization (Pinacol Formation): 2 [3-CBP-H]• → Pinacol Product

Experimental Protocols

The characterization of the photophysical and photochemical properties of this compound relies on a suite of spectroscopic techniques.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

-

Methodology:

-

Sample Preparation: Prepare a series of solutions of 3-CBP of known concentrations (e.g., 10-5 to 10-4 M) in a UV-grade solvent (e.g., acetonitrile, cyclohexane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum of each solution in a 1 cm path length quartz cuvette against a solvent blank over a range of ~200-500 nm.

-

Data Analysis: Identify λmax values from the spectra. Calculate the molar absorptivity (ε) at each maximum using the Beer-Lambert law (A = εcl), typically by plotting absorbance vs. concentration and determining the slope.

-

Fluorescence and Phosphorescence Spectroscopy

-

Objective: To measure emission spectra, lifetimes, and quantum yields.

-

Methodology:

-

Sample Preparation: For fluorescence, use a dilute solution (~10-6 M) with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects. For phosphorescence, dissolve the sample in a solvent that forms a clear glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran). Deoxygenate the sample by bubbling with nitrogen or argon.

-

Instrumentation: Use a spectrofluorometer equipped with a pulsed lamp or laser source for lifetime measurements and a low-temperature accessory (liquid nitrogen dewar) for phosphorescence.

-

Measurement:

-

Spectra: Excite the sample at a wavelength corresponding to an absorption band (e.g., 340 nm) and scan the emission spectrum.

-

Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate) with known quantum yield, under identical conditions (excitation wavelength, absorbance, solvent). The quantum yield is calculated using the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Phosphorescence Lifetime: At 77 K, excite the sample with a short pulse of light and monitor the decay of the phosphorescence intensity over time. Fit the decay curve to an exponential function to determine the lifetime (τP).

-

-

Nanosecond Transient Absorption (Laser Flash Photolysis)

-

Objective: To characterize the triplet excited state (T-T absorption spectrum, lifetime, and reaction kinetics).

-

Methodology:

-

Sample Preparation: Prepare a solution of 3-CBP in the desired solvent (e.g., acetonitrile) with an absorbance of ~0.1-0.3 at the laser excitation wavelength. Thoroughly deoxygenate the solution, as oxygen is an efficient quencher of triplet states.

-

Instrumentation: A laser flash photolysis setup consisting of a pulsed laser (e.g., Nd:YAG laser, 355 nm excitation), a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube or ICCD camera).

-

Measurement:

-

Transient Spectrum: Excite the sample with a short laser pulse. At a specific time delay after the pulse, measure the change in absorbance over a range of wavelengths. This provides the difference spectrum of the transient species (the T-T absorption).

-

Triplet Lifetime: Set the monochromator to the maximum of the T-T absorption band (e.g., ~530 nm). Monitor the decay of the transient absorbance signal over time following the laser pulse. The decay kinetics are fit to determine the triplet lifetime (τT).

-

-

Visualized Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the complex processes involved in the photophysics and photochemistry of this compound.

Jablonski Diagram

This diagram illustrates the electronic states and transitions involved after 3-CBP absorbs a photon.

Caption: Simplified Jablonski diagram for this compound.

Photochemical Reaction Pathway: Hydrogen Abstraction

This workflow shows the steps from photoexcitation to the formation of photoproducts via hydrogen abstraction.

Caption: Photochemical pathway for hydrogen abstraction by 3-CBP.

Experimental Workflow: Laser Flash Photolysis

This diagram outlines the logical flow of a typical laser flash photolysis experiment to characterize the triplet state.

Caption: Workflow for a Laser Flash Photolysis experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hitachi-hightech.com [hitachi-hightech.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 3-Chlorobenzophenone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

3-Chlorobenzophenone is a white to off-white crystalline solid.[1][2] Its structure, consisting of a benzoyl group attached to a chlorophenyl group, renders it largely nonpolar. This characteristic is the primary determinant of its solubility in various laboratory solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO | [2][3] |

| Molecular Weight | 216.66 g/mol | [2][3] |

| Melting Point | 82-87 °C | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water. The solubility of its isomer, 4-Chlorobenzophenone, is documented as soluble in ethanol, ether, and acetone, and slightly soluble in carbon tetrachloride and water.[5][6] A similar profile is anticipated for this compound.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Methanol | Polar Protic | Moderately Soluble |

| Water | Polar Protic | Insoluble/Slightly Soluble |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (powder form)[3]

-

Selected laboratory solvents (HPLC grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant solute concentration in solution.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter chemically compatible with the solvent.[8] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of this compound in the solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 1016-78-0 [m.chemicalbook.com]

- 3. This compound for synthesis | 1016-78-0 [sigmaaldrich.com]

- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

Crystal Structure of 3-Chlorobenzophenone Not Publicly Available

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSDC), reveals no publicly available crystal structure determination for 3-Chlorobenzophenone, also known as (3-chlorophenyl)(phenyl)methanone. Consequently, a detailed technical guide with specific quantitative data and experimental protocols for its crystal structure analysis cannot be provided at this time.

While the crystal structures of the related isomers, 2-chlorobenzophenone and 4-chlorobenzophenone, have been determined, the specific atomic arrangement of this compound in the solid state remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, this presents an opportunity for novel research. The following sections provide a template for the type of in-depth technical guide that could be produced should the crystal structure of this compound be determined in the future. This includes generalized experimental protocols and data presentation formats that are standard in the field of X-ray crystallography.

Table of Contents

-

Introduction

-

Synthesis of this compound

-

Crystal Growth

-

X-ray Data Collection and Processing

-

Structure Solution and Refinement

-

Crystallographic Data

-

Molecular and Crystal Structure Description

-

Supramolecular Features

-

References

Introduction

This compound is an organic compound with the chemical formula C₁₃H₉ClO. It belongs to the class of diaryl ketones and is an isomer of 2-chlorobenzophenone and 4-chlorobenzophenone. Benzophenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their photochemical properties and their utility as scaffolds for the synthesis of more complex molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for rational drug design and the development of new materials.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of this compound

-

Materials: 3-chlorobenzoyl chloride, benzene, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), magnesium sulfate (MgSO₄), distilled water.

-

Procedure:

-

To a stirred solution of anhydrous aluminum chloride in dry dichloromethane, 3-chlorobenzoyl chloride is added dropwise at 0 °C under an inert atmosphere.

-

Benzene is then added to the reaction mixture, and it is allowed to stir at room temperature for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

-

Crystal Growth

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Experimental Protocol: Crystal Growth

-

Method: Slow evaporation.

-

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals may form.

-

X-ray Data Collection and Processing

This section would detail the parameters used for collecting the X-ray diffraction data.

Experimental Protocol: X-ray Data Collection

-

A suitable single crystal is mounted on a goniometer.

-

Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

The data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected diffraction images are processed using software such as CrysAlisPro or SAINT, which involves integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR2014.

-

The initial structural model is refined by full-matrix least-squares on F² using software such as SHELXL.

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using tools like PLATON and CheckCIF.

Crystallographic Data

The final results of the crystal structure analysis would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₉ClO |

| Formula weight | 216.66 |

| Temperature (K) | [Value] |

| Wavelength (Å) | [Value] |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (Mg/m³) | [Value] |

| Absorption coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal size (mm³) | [Value] |

| θ range for data collection (°) | [Value] |

| Index ranges | [h, k, l ranges] |

| Reflections collected | [Value] |

| Independent reflections | [Value] [R(int) = Value] |

| Completeness to θ = ...° (%) | [Value] |

| Absorption correction | [e.g., Multi-scan] |

| Max. and min. transmission | [Value] |

| Refinement method | [e.g., Full-matrix least-squares on F²] |

| Data / restraints / parameters | [Values] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2σ(I)] | R₁ = [Value], wR₂ = [Value] |

| R indices (all data) | R₁ = [Value], wR₂ = [Value] |

| Largest diff. peak and hole (e Å⁻³) | [Value] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Cl(1)–C(...) | [Value] |

| O(1)–C(...) | [Value] |

| C(...)–C(...) | [Value] |

| ... | [Value] |

| C(...)–C(...)–C(...) | [Value] |

| ... | [Value] |

Molecular and Crystal Structure Description

This section would provide a detailed description of the molecular geometry, including the conformation of the phenyl rings and the planarity of the benzophenone core. It would also describe how the molecules pack in the crystal lattice.

Supramolecular Features

An analysis of the intermolecular interactions, such as C–H···O or C–H···π interactions, that stabilize the crystal structure would be presented here.

Mandatory Visualization

In the absence of a determined crystal structure for this compound, a generalized workflow for single-crystal X-ray diffraction is presented below.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This section would summarize the key findings from the crystal structure analysis of this compound, emphasizing the significance of the results in the context of medicinal chemistry and materials science.

3-Chlorobenzophenone CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzophenone, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and methods for its characterization.

Chemical Identity and Physical Properties

This compound, with the CAS number 1016-78-0 , is an aromatic ketone.[1][2][3] It presents as a white to off-white or cream-colored crystalline powder.[1] This compound is a crucial reagent in the preparation of various pharmaceuticals, including antitumor kinesin spindle protein inhibitors.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1016-78-0 | [1][2][3] |

| Molecular Formula | C₁₃H₉ClO | [1] |

| Molecular Weight | 216.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 81-87 °C | |

| Boiling Point | 332 °C | |

| Solubility | Soluble in ethanol, ether, and acetone. | [4] |

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. The aluminum chloride activates the 3-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The benzene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding this compound.

Experimental Protocol

This protocol outlines the general procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |

| 3-Chlorobenzoyl Chloride | 175.01 | 0.10 | 17.5 g |

| Benzene | 78.11 | 0.50 | 44 mL |

| Anhydrous Aluminum Chloride | 133.34 | 0.11 | 14.7 g |

| Dichloromethane (anhydrous) | - | - | 100 mL |

| Hydrochloric Acid (conc.) | - | - | 20 mL |

| Ice | - | - | 100 g |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | q.s. |

| Ethanol or Methanol (for recrystallization) | - | - | q.s. |

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Reagent Addition: Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL) are added to the flask. The mixture is cooled to 0-5 °C in an ice bath. A solution of 3-chlorobenzoyl chloride (17.5 g, 0.10 mol) in benzene (44 mL, 0.50 mol) is placed in the dropping funnel.

-

Reaction: The solution of 3-chlorobenzoyl chloride and benzene is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for 1-2 hours to ensure the reaction goes to completion.[5]

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[6] This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).[6]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]

-

Purification: The crude product is purified by recrystallization from ethanol or methanol to yield pure this compound.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be prepared as a KBr (potassium bromide) disc or as a Nujol mull.[8][9][10] For a KBr disc, the sample is ground with dry KBr and pressed into a transparent pellet.[8] For a Nujol mull, the finely ground sample is mixed with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[9][10]

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the sample is prepared by dissolving a small amount of the purified this compound in a deuterated solvent, such as deuterated chloroform (CDCl₃).

Expected Spectra:

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at a downfield chemical shift (typically δ > 190 ppm), along with several peaks in the aromatic region corresponding to the different carbon environments in the phenyl rings.

This guide provides essential technical information for researchers and professionals working with this compound. Adherence to standard laboratory safety procedures is crucial when handling the chemicals and performing the reactions described.

References

- 1. This compound for synthesis | 1016-78-0 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound for synthesis 1016-78-0 [sigmaaldrich.com]

- 4. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. websites.umich.edu [websites.umich.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Theoretical and Computational Studies of 3-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 3-Chlorobenzophenone, a significant intermediate in the synthesis of pharmaceuticals, including potential antitumor agents.[1] While comprehensive experimental and computational studies specifically focused on this compound are not extensively available in singular published reports, this guide synthesizes available data and methodologies from closely related benzophenone derivatives to present a thorough analytical framework.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are crucial for both experimental handling and as input for computational models.

| Property | Value | Reference |

| CAS Number | 1016-78-0 | [1] |

| Molecular Formula | C₁₃H₉ClO | [1][2] |

| Molecular Weight | 216.66 g/mol | [1] |

| Melting Point | 83-87 °C | [1] |

| Boiling Point | 332 °C | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | [2] |

| InChI Key | CPLWKNRPZVNELG-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing chlorobenzophenones is the Friedel-Crafts acylation. Below is a detailed, generalized protocol for the synthesis of a chlorobenzophenone, which can be adapted for this compound.

Reaction: Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride

Materials:

-

Benzene

-

3-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (or diethyl ether)

-

Ethanol (or methanol) for recrystallization

Procedure:

-

Setup: A reaction flask equipped with a magnetic stirrer and a cooling bath is charged with anhydrous aluminum chloride and a solvent like dichloromethane.

-

Acylation: The flask is cooled to 0-5°C. 3-Chlorobenzoyl chloride is added dropwise to the stirred suspension. Following this, benzene is added gradually while maintaining the low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then gently refluxed (if necessary) to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled and then carefully quenched by pouring it over ice-cold water to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated using a separatory funnel. It is then washed sequentially with water, dilute HCl, and a sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization, typically from ethanol or methanol, to yield a pure crystalline solid.

Characterization: The final product should be characterized using techniques such as:

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[4]

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Computational Analysis Workflow

The theoretical investigation of this compound involves a multi-step computational workflow, primarily utilizing Density Functional Theory (DFT).

Caption: A typical workflow for the DFT-based computational analysis of this compound.

Spectroscopic Analysis (Theoretical)

4.1. FT-IR Spectroscopy The calculated FT-IR spectrum would reveal characteristic vibrational modes. Below are the expected key vibrational frequencies based on studies of similar benzophenone derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Scaled) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Aromatic C-H bond vibrations. |

| C=O stretching | ~1650 | Carbonyl group stretching, characteristic of ketones. |

| C=C stretching (aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| C-Cl stretching | ~750 | Carbon-chlorine bond vibration. |

4.2. UV-Visible Spectroscopy The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). The key transitions are typically π → π* and n → π*.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| n → π | ~340 | Low |

| π → π | ~260 | High |

Molecular Orbital and Reactivity Analysis

5.1. Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Value (eV) - Illustrative | Description |

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital. |

| E_LUMO | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 4.7 | A lower gap indicates easier electronic excitation.[7] |

5.2. Global Reactivity Descriptors These descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule.

| Descriptor | Formula | Value (Illustrative) |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |

5.3. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow) is expected around the carbonyl oxygen atom, indicating the primary site for electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer (ICT) and the stabilization energy associated with electron delocalization.[8] Key interactions in this compound would involve the delocalization of lone pair electrons from the oxygen and chlorine atoms into the antibonding orbitals of the aromatic rings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Illustrative | Type of Interaction |

| LP(1) O | π(C=C) | ~25.0 | n → π |

| LP(1) Cl | π(C=C) | ~5.0 | n → π |

| π(C=C) | π(C=C) | ~20.0 | π → π |

| (E(2) represents the stabilization energy from donor-acceptor interactions) |

Biological Activity and Drug Development Implications

Benzophenone derivatives are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[9] this compound is specifically mentioned as a reagent for preparing antitumor kinesin spindle protein inhibitors.[1] This suggests that the this compound scaffold is a valuable pharmacophore.

7.1. Molecular Docking To explore the potential biological targets of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For its role in developing kinesin spindle protein (KSP) inhibitors, docking studies would involve placing the this compound molecule into the active site of KSP to predict binding affinity and interactions.

Caption: Logical workflow for a molecular docking study of this compound.

7.2. Structure-Activity Relationship (SAR) Computational studies on this compound and its derivatives can help establish a structure-activity relationship. For instance, DFT studies have investigated how the position of the chloro substituent influences the triplet reactivity of benzophenone derivatives, which is relevant for photochemistry and potential phototoxicity.[1] The electronic properties calculated (HOMO-LUMO, MEP) can be correlated with observed biological activities to guide the design of more potent and selective drug candidates.

Conclusion

References

- 1. This compound CAS#: 1016-78-0 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C13H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. This compound [stenutz.eu]

- 4. This compound(1016-78-0) 13C NMR [m.chemicalbook.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. scispace.com [scispace.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Charge transfer complexes of 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one1,1-dioxide with DDQ and TCNE: experimental and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Intersystem Crossing of 3-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Intersystem Crossing in Benzophenones

Benzophenone and its derivatives are renowned for their efficient intersystem crossing from the first excited singlet state (S1) to the first excited triplet state (T1). This high efficiency is a cornerstone of their utility as photosensitizers in various chemical and biological applications. The introduction of a chlorine atom at the meta-position of one of the phenyl rings in 3-Chlorobenzophenone is expected to influence its photophysical properties, including the rate and quantum yield of intersystem crossing. The electron-withdrawing nature of the chlorine atom can affect the electronic distribution within the molecule, thereby modulating its reactivity and photophysical behavior.

Photophysical Properties and Expected Data

The determination of the quantum yield of intersystem crossing for this compound relies on the measurement of several photophysical parameters. The following table summarizes the key data required and provides context based on the known properties of benzophenone, which is often used as a standard in these measurements.

| Parameter | Symbol | Description | Expected Value/Information for this compound | Reference Compound: Benzophenone |

| Quantum Yield of Intersystem Crossing | ΦISC | The fraction of excited molecules that transition from the singlet state to the triplet state. | To be determined experimentally. Expected to be high, approaching unity, similar to other benzophenone derivatives. | ≈ 1 in non-polar solvents |

| Triplet-Triplet Molar Absorption Coefficient | εT | A measure of how strongly the triplet state absorbs light at a specific wavelength. | To be determined experimentally, often by comparison with a standard. | Varies with solvent, e.g., ~7800 M-1cm-1 in benzene at 530 nm. |

| Singlet State Lifetime | τS | The average time a molecule spends in the excited singlet state before decaying. | Expected to be very short (picosecond range) due to efficient intersystem crossing. | ~5-10 ps in non-polar solvents. |

| Triplet State Lifetime | τT | The average time a molecule spends in the excited triplet state before decaying. | Dependent on solvent and presence of quenchers. Expected to be in the microsecond to millisecond range in the absence of quenchers. | Varies from microseconds to milliseconds depending on the environment. |

| Wavelength of Maximum Triplet-Triplet Absorption | λmax(T-T) | The wavelength at which the triplet-triplet absorption is strongest. | To be determined from transient absorption spectra. Expected in the 520-540 nm region for benzophenone derivatives.[1] | ~530 nm in many organic solvents. |

Experimental Determination of the Intersystem Crossing Quantum Yield

The most direct and widely used method for determining the quantum yield of intersystem crossing is nanosecond laser flash photolysis . This pump-probe technique allows for the direct observation and quantification of transient species like triplet states.

Principle of the Method

The comparative method is employed, where the transient absorbance of the sample (this compound) is compared to that of a well-characterized standard with a known intersystem crossing quantum yield (e.g., benzophenone). By ensuring identical excitation conditions (laser energy, wavelength, and optical density at the excitation wavelength), the ratio of the triplet-triplet absorbances can be related to the ratio of their quantum yields.

Detailed Experimental Protocol

-

Sample Preparation:

-

Prepare solutions of both this compound (sample) and benzophenone (standard) in a spectroscopic grade solvent (e.g., acetonitrile or benzene).

-

The concentration of each solution should be adjusted to have an identical absorbance (typically 0.1-0.3) at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser).

-

Thoroughly deoxygenate the solutions by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

-

-

Laser Flash Photolysis Measurement:

-

The sample cuvette is placed in the laser flash photolysis apparatus.

-

The sample is excited with a short laser pulse (the "pump" pulse, typically a few nanoseconds in duration).

-

A second, weaker light source (the "probe" beam) passes through the sample, and its intensity is monitored by a fast detector (e.g., a photomultiplier tube).

-

The change in absorbance of the probe beam as a function of time after the laser flash is recorded. This provides the transient absorption spectrum.

-

-

Data Acquisition:

-

Record the transient absorption spectrum for the benzophenone standard immediately after the laser pulse to identify the wavelength of maximum triplet-triplet absorption (λmax(T-T)).

-

Measure the maximum transient absorbance (ΔODstd) at this wavelength at the end of the laser pulse.

-

Under identical experimental conditions, record the transient absorption spectrum for the this compound sample and determine its maximum transient absorbance (ΔODsample) at its λmax(T-T).

-

-

Calculation of the Intersystem Crossing Quantum Yield: The quantum yield of intersystem crossing for this compound (ΦISC, sample) is calculated using the following equation:

ΦISC, sample = ΦISC, std * (ΔODsample / ΔODstd) * (εT, std / εT, sample)

Where:

-

ΦISC, std is the known intersystem crossing quantum yield of the standard (benzophenone, ≈ 1).

-

ΔODsample and ΔODstd are the maximum transient absorbances of the sample and standard, respectively.

-

εT, sample and εT, std are the triplet-triplet molar absorption coefficients of the sample and standard, respectively. If the value for the sample is unknown, it can be assumed to be similar to the standard for a first approximation, given the structural similarity.

-

Visualizing the Photophysical Processes

Jablonski Diagram for this compound

The following Jablonski diagram illustrates the key photophysical transitions for this compound upon photoexcitation.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Quantum Yield Determination

The workflow for the experimental determination of the intersystem crossing quantum yield using laser flash photolysis is depicted below.

Caption: Workflow for determining the intersystem crossing quantum yield.

Conclusion

The determination of the quantum yield of intersystem crossing is crucial for understanding the photosensitizing capabilities of this compound and for its effective application in photochemistry and drug development. While a specific value for ΦISC is not yet established in the literature, the experimental protocol detailed in this guide, based on the well-understood method of laser flash photolysis, provides a clear pathway for its measurement. The photophysical behavior of this compound is expected to be in line with other benzophenone derivatives, exhibiting a high propensity for intersystem crossing. The data and methodologies presented herein serve as a valuable resource for researchers investigating the photochemical and photophysical properties of this compound.

References

Probing the Photochemical Engine: A Technical Guide to the Triplet State Properties of 3-Chlorobenzophenone

For Immediate Release

This technical guide offers a comprehensive overview of the triplet state energy and lifetime of 3-Chlorobenzophenone, a key intermediate in pharmaceutical synthesis and a significant molecule in the study of photochemistry. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of the underlying photophysical processes.

Executive Summary

Photophysical Data of Halogenated Benzophenones

The triplet state energy and lifetime are critical parameters that define the photochemical behavior of a molecule. The following tables summarize these properties for benzophenone and its halogenated derivatives. The data for this compound are expected to be in a similar range.

Table 1: Triplet State Energy of Substituted Benzophenones

| Compound | 0-0 Transition (nm) | Triplet Energy (kcal/mol) | Triplet Energy (kJ/mol) | Triplet Energy (eV) |

| Benzophenone | 412 | 69.4 | 290.4 | 3.01 |

| o-Chlorobenzophenone | 409 | 69.9 | 292.5 | 3.03 |

| p-Chlorobenzophenone | ~415 | ~68.9 | ~288.3 | ~2.98 |

| p-Bromobenzophenone | 415 | 68.9 | 288.3 | 2.98 |

Note: Triplet energies are calculated from the 0-0 phosphorescence transition in an ether-toluene glass at 77 K, as reported in studies of halogenated carbonyl compounds.[2] The 0-0 transition represents the energy difference between the lowest vibrational levels of the triplet state (T₁) and the singlet ground state (S₀).

Table 2: Triplet State Lifetime of Substituted Benzophenones

| Compound | Phosphorescence Lifetime (ms) | Solvent/Conditions |

| Benzophenone | 5.2 | Ether-Toluene Glass, 77 K |

| o-Chlorobenzophenone | 0.45 | Ether-Toluene Glass, 77 K |

| p-Chlorobenzophenone | Not Reported | Ether-Toluene Glass, 77 K |

| p-Bromobenzophenone | 0.28 | Ether-Toluene Glass, 77 K |

Note: Lifetimes were measured via flash photolysis in a rigid glass matrix at low temperature.[2] The significant reduction in lifetime for the halogenated derivatives is attributed to the "heavy-atom effect," which enhances spin-orbit coupling and increases the rate of the spin-forbidden T₁ → S₀ transition.

Core Photophysical Processes and Reaction Pathways

The journey from light absorption to photochemical reaction is governed by a series of photophysical transitions. These are classically illustrated using a Jablonski diagram.

Caption: Jablonski diagram for this compound.

Upon excitation, this compound undergoes rapid intersystem crossing (ISC) to populate the triplet state. This triplet species can then decay back to the ground state via phosphorescence or non-radiative processes, or it can engage in chemical reactions, such as abstracting a hydrogen atom from a suitable donor molecule.

Caption: Triplet-mediated hydrogen abstraction pathway.

Experimental Protocols

The determination of triplet state energy and lifetime relies on well-established spectroscopic techniques.

Determination of Triplet State Energy by Phosphorescence Spectroscopy

Objective: To measure the energy of the lowest triplet state (T₁) by identifying the 0-0 transition in the phosphorescence spectrum.

Methodology:

-

Sample Preparation: A dilute solution of this compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a solvent that forms a clear, rigid glass at low temperatures. A common choice is a 4:1 mixture of diethyl ether and toluene. The solution is placed in a quartz tube and thoroughly degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

Instrumentation: A spectrofluorometer equipped with a phosphorescence accessory is used. The key components include a high-intensity excitation source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder within a liquid nitrogen dewar (to maintain 77 K), and a sensitive detector (e.g., a photomultiplier tube).

-

Data Acquisition: The sample is cooled to 77 K. An excitation wavelength is selected based on the absorption spectrum of this compound (typically in the UVA range, e.g., 355 nm). The emission monochromator scans the longer wavelength region to collect the phosphorescence spectrum.

-

Data Analysis: The resulting spectrum will show a series of vibronic bands. The highest-energy (shortest wavelength) peak corresponds to the 0-0 transition. The energy (E) of the triplet state is calculated from the wavelength (λ) of this transition using the Planck-Einstein relation: E = hc/λ, where h is Planck's constant and c is the speed of light.

Determination of Triplet State Lifetime by Nanosecond Laser Flash Photolysis

Objective: To measure the decay kinetics of the triplet state population by monitoring its transient absorption.

Methodology:

-

Sample Preparation: A dilute, deoxygenated solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, hexane) and placed in a quartz cuvette.

-

Instrumentation: A laser flash photolysis (LFP) setup is employed. This consists of a high-energy pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse with a duration of a few nanoseconds) and a continuous wave probe lamp. The probe light passes through the sample and is detected by a fast photodetector connected to a digital oscilloscope.

-

Data Acquisition: The laser pulse excites the sample, generating the triplet state. The oscilloscope records the change in absorbance of the probe light at a wavelength where the triplet state absorbs (for benzophenones, typically around 525-530 nm) as a function of time after the laser flash.

-

Data Analysis: The decay of the transient absorption signal is fitted to a first-order or mixed-order kinetic model. For a first-order decay, the triplet lifetime (τ) is the reciprocal of the observed rate constant (k_obs).

Caption: Workflow for triplet lifetime measurement.

Conclusion

The triplet state of this compound is a central intermediate in its rich photochemistry. While direct quantitative data remain elusive in the literature, a robust understanding can be built upon the properties of analogous halogenated benzophenones. The experimental protocols of phosphorescence spectroscopy and laser flash photolysis provide the means to precisely determine its triplet energy and lifetime. This guide serves as a foundational resource for researchers aiming to harness or mitigate the photochemical reactivity of this important compound in pharmaceutical and materials science applications.

References

Unveiling Novel Photochemical Transformations Catalyzed by 3-Chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract